molecular formula C23H30FN5O2 B2556200 3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide CAS No. 1251690-65-9

3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide

Katalognummer: B2556200
CAS-Nummer: 1251690-65-9
Molekulargewicht: 427.524
InChI-Schlüssel: KDFRMPFGNINIET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C23H30FN5O2 and its molecular weight is 427.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

CCR2 Receptor Antagonists

Compounds with structural similarities have been investigated for their potential as CCR2 receptor antagonists, which are of interest due to their implications in inflammatory diseases. The research led to the discovery of novel classes of antagonists with high binding affinity and selectivity, which were optimized through modifications to the central aromatic portion and alicyclic groups at the C2 position of the carbon backbone. These compounds demonstrated excellent pharmacokinetic profiles, making them suitable for in vivo evaluations (Butora et al., 2006).

Neurokinin-1 Receptor Antagonists

The development of water-soluble neurokinin-1 receptor antagonists for clinical administration has been a focus area. These antagonists are effective in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression. The synthesis involves the construction of specific triazol-4-yl units, incorporating solubilizing groups to achieve high solubility and oral activity (Harrison et al., 2001).

Antitumor Agents

Research has been conducted on the synthesis and evaluation of antitumor activity of novel derivatives, including those with piperazine and triazole components. These compounds have shown potent cytotoxicity against various tumor cell lines and significant in vivo antitumor activity, demonstrating their potential as therapeutic agents against human carcinomas (Naito et al., 2005).

Antimicrobial and Antiviral Agents

Compounds incorporating piperazine derivatives have also been explored for their antimicrobial and antiviral activities. Studies have shown that certain derivatives exhibit promising antiviral activities against Tobacco mosaic virus (TMV) as well as potent antimicrobial activity, highlighting their potential in the treatment of infectious diseases (Reddy et al., 2013).

Carbonic Anhydrase Inhibitors

Research into sulfonamides incorporating various moieties, including piperidinyl and triazolyl, has demonstrated their efficacy as inhibitors of carbonic anhydrase isozymes. These compounds have shown low nanomolar activity against human isoforms, particularly those associated with tumor cells, suggesting their utility in cancer therapy (Alafeefy et al., 2015).

Motilin Receptor Agonists

The discovery of small molecule motilin receptor agonists, such as GSK962040, demonstrates the potential of structurally related compounds in modulating gastrointestinal motility. These agonists show potent activity at motilin receptors and hold promise for the treatment of gastrointestinal disorders (Westaway et al., 2009).

Eigenschaften

IUPAC Name

3-cyclopentyl-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN5O2/c1-16-14-19(7-8-20(16)24)29-15-21(26-27-29)23(31)28-12-10-18(11-13-28)25-22(30)9-6-17-4-2-3-5-17/h7-8,14-15,17-18H,2-6,9-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFRMPFGNINIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.